molecular formula C14H10N4 B361421 2,5'-bis[1H-benzimidazole] CAS No. 41292-72-2

2,5'-bis[1H-benzimidazole]

Cat. No.: B361421
CAS No.: 41292-72-2
M. Wt: 234.26g/mol
InChI Key: ILZVMRNIDNNCGW-UHFFFAOYSA-N
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Description

2,5'-bis[1H-benzimidazole] is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5'-bis[1H-benzimidazole] typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method involves the reaction of o-phenylenediamine with formic acid, followed by cyclization to form the benzimidazole ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2,5'-bis[1H-benzimidazole] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5'-bis[1H-benzimidazole] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

2,5'-bis[1H-benzimidazole] has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,5'-bis[1H-benzimidazole] involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division. This makes them effective as anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5'-bis[1H-benzimidazole] is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry. Compared to similar compounds, it may exhibit different pharmacological activities and binding affinities, making it a distinct candidate for drug development and other applications.

Properties

CAS No.

41292-72-2

Molecular Formula

C14H10N4

Molecular Weight

234.26g/mol

IUPAC Name

2-(3H-benzimidazol-5-yl)-1H-benzimidazole

InChI

InChI=1S/C14H10N4/c1-2-4-12-11(3-1)17-14(18-12)9-5-6-10-13(7-9)16-8-15-10/h1-8H,(H,15,16)(H,17,18)

InChI Key

ILZVMRNIDNNCGW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=CN4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)N=CN4

Origin of Product

United States

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